2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
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Overview
Description
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-5-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-5-(2-HYDROXYETHYL)HYDRAZONE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and benzisothiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-5-(2-HYDROXYETHYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-5-(2-HYDROXYETHYL)HYDRAZONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures.
Benzisothiazole derivatives: Compounds with similar benzisothiazole structures.
Uniqueness
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-5-(2-HYDROXYETHYL)HYDRAZONE is unique due to its specific combination of benzodioxole and benzisothiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H15N3O5S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[(E)-1,3-benzodioxol-5-ylmethylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C17H15N3O5S/c21-8-7-20(17-13-3-1-2-4-16(13)26(22,23)19-17)18-10-12-5-6-14-15(9-12)25-11-24-14/h1-6,9-10,21H,7-8,11H2/b18-10+ |
InChI Key |
CFCMMSJJUPEXDU-VCHYOVAHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N(CCO)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN(CCO)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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